molecular formula C11H10N2 B3358482 5,6-Dihydroimidazo[2,1-a]isoquinoline CAS No. 802875-94-1

5,6-Dihydroimidazo[2,1-a]isoquinoline

Cat. No.: B3358482
CAS No.: 802875-94-1
M. Wt: 170.21 g/mol
InChI Key: GMSPBBGIMCSHSZ-UHFFFAOYSA-N
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Description

5,6-Dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that combines the structural features of imidazole and isoquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroimidazo[2,1-a]isoquinoline typically involves the cyclization of tetrahydroisoquinoline with azirines under visible-light-driven photoredox conditions. A benzothiadiazole-derived fluorophore is used as an organic photoredox catalyst, facilitating the reaction and allowing for the incorporation of a broad range of functional groups .

Another method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications .

Properties

IUPAC Name

5,6-dihydroimidazo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-10-9(3-1)5-7-13-8-6-12-11(10)13/h1-4,6,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSPBBGIMCSHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729205
Record name 5,6-Dihydroimidazo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802875-94-1
Record name 5,6-Dihydroimidazo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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